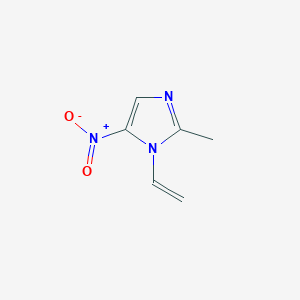

2-Methyl-5-nitro-1-vinylimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2-methyl-5-nitroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-3-8-5(2)7-4-6(8)9(10)11/h3-4H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJPSVDQGUYQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C=C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617403 | |

| Record name | 1-Ethenyl-2-methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5006-79-1 | |

| Record name | 1-Ethenyl-2-methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Methyl-5-nitro-1-vinylimidazole" synthesis from 2-methyl-5-nitroimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-substituted derivatives of 2-methyl-5-nitroimidazole. While direct vinylation to produce 2-Methyl-5-nitro-1-vinylimidazole is not extensively detailed in publicly available literature, this document focuses on analogous N-alkylation reactions, offering valuable insights into the reactivity of the 2-methyl-5-nitroimidazole core. The methodologies and data presented are compiled from various scientific sources to aid in the development of novel compounds.

Overview of N-Alkylation of 2-Methyl-5-nitroimidazole

The nitrogen at the 1-position (N-1) of the imidazole ring in 2-methyl-5-nitroimidazole is a key site for functionalization. This allows for the introduction of various substituents, which can modulate the compound's physicochemical properties and biological activity. The general approach to N-alkylation involves the reaction of 2-methyl-5-nitroimidazole with an appropriate alkylating agent. The reaction conditions, including the choice of solvent, base, and temperature, are critical for achieving high yields and regioselectivity.

The following diagram illustrates the general synthetic pathway for the N-alkylation of 2-methyl-5-nitroimidazole.

Caption: General reaction scheme for the N-alkylation of 2-methyl-5-nitroimidazole.

Experimental Protocols for N-Alkylation

Several methods for the N-alkylation of 2-methyl-5-nitroimidazole have been reported. The choice of protocol depends on the specific alkylating agent and the desired scale of the reaction.

N-Alkylation using Alkyl Halides

This method is a common approach for introducing simple alkyl groups.

General Procedure:

-

To a solution of 2-methyl-5-nitroimidazole in a suitable solvent (e.g., DMSO, DMF, or acetonitrile), a base (e.g., potassium hydroxide or potassium carbonate) is added.

-

The mixture is stirred for a short period (e.g., 15 minutes) to facilitate the formation of the imidazolide anion.

-

The alkylating agent (e.g., an alkyl halide) is then added dropwise to the reaction mixture.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is quenched with ice-water and the product is extracted with an organic solvent such as ethyl acetate.

-

The organic phase is washed with brine, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.[1][2]

-

Purification is typically achieved by recrystallization from an appropriate solvent.

N-Hydroxyethylation using Ethylene Oxide

This specific alkylation is crucial for the synthesis of metronidazole, a widely used antibiotic.

Procedure:

-

Dissolve 2-methyl-4(5)-nitroimidazole in formic acid.

-

Introduce ethylene oxide into the solution while maintaining the temperature between 30 to 40 °C with stirring.

-

Continue stirring for approximately 2.5 hours at the same temperature.

-

Distill off the formic acid under vacuum at a temperature below 90 °C.

-

The residue is then processed to isolate the 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole.[3]

Quantitative Data from N-Alkylation Reactions

The efficiency of the N-alkylation reaction is influenced by various factors, including the nature of the alkylating agent, the base, the solvent, and the reaction temperature. The following table summarizes representative quantitative data from the literature.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Methyl-5-nitroimidazole | Various Alkyl Halides | K2CO3 | Acetonitrile | 60 | 66-85 | [1][2] |

| 2-Methyl-4(5)-nitroimidazole | Ethylene Oxide | - | Formic Acid | 30-40 | Not specified | [3] |

| 2-Methyl-5-nitroimidazole | Ethylene Oxide | - | Formic Acid/Sulfuric Acid | 72-108 | 73.3-75.2 | [4] |

Synthesis of the Starting Material: 2-Methyl-5-nitroimidazole

A reliable supply of the starting material is essential. 2-Methyl-5-nitroimidazole is typically synthesized by the nitration of 2-methylimidazole.

Nitration Protocol

Procedure:

-

Dissolve 2-methylimidazole in concentrated nitric acid, controlling the exothermic reaction by cooling with ice to maintain a temperature of 30-40°C.

-

Slowly add concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to boiling for one hour.

-

After cooling, add a mixture of sulfuric acid and nitric acid (1:1) and heat for another hour.

-

Pour the reaction mixture onto ice to precipitate the product.

-

Filter the precipitate, wash it with water, and dry it to obtain 2-methyl-5-nitroimidazole.[5]

The following workflow illustrates the synthesis and subsequent functionalization of 2-methyl-5-nitroimidazole.

Caption: Workflow from 2-methylimidazole to N-substituted derivatives.

Conclusion

The N-alkylation of 2-methyl-5-nitroimidazole is a versatile and well-established method for generating a diverse range of derivatives. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development to design and synthesize novel compounds based on the 2-methyl-5-nitroimidazole scaffold. While direct vinylation methods are not readily found, the principles of N-alkylation outlined here provide a strategic starting point for exploring such transformations. Careful optimization of reaction conditions will be key to achieving desired products in high yields and purity.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]

- 4. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-5-nitro-1-vinylimidazole

Disclaimer: Direct experimental data for the specific compound 2-Methyl-5-nitro-1-vinylimidazole is limited in publicly available scientific literature. This guide provides a comprehensive overview of the physicochemical properties of the closely related and well-documented compound, 2-Methyl-5-nitroimidazole , and discusses the anticipated effects of the N-1 vinyl group substitution. The experimental protocols provided are generalized standard procedures for the characterization of such organic compounds.

Core Physicochemical Properties of 2-Methyl-5-nitroimidazole

Due to the scarcity of data for the target compound, the following table summarizes the known physicochemical properties of its precursor, 2-Methyl-5-nitroimidazole. These values serve as a baseline for understanding the core chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅N₃O₂ | [1][2] |

| Molecular Weight | 127.10 g/mol | [1] |

| Melting Point | 252-254 °C | [1][3] |

| Boiling Point | 399.5 ± 15.0 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 195.4 ± 20.4 °C (Predicted) | [1] |

| Solubility | Sparingly soluble in water; slightly soluble in ethanol; soluble in dilute acids and alkalis. | [2][3][4][5] |

| Appearance | White to beige or cream-colored powder. | [2][4] |

| pKa | Data not readily available in cited sources. | |

| LogP | -0.10 (Predicted) | [1] |

Expected Influence of the N-1 Vinyl Group

The introduction of a vinyl group at the N-1 position of the imidazole ring to form this compound would be expected to alter the physicochemical properties in the following ways:

-

Molecular Weight: The molecular weight would increase by 26.04 g/mol (the mass of a C₂H₂ fragment) to approximately 153.14 g/mol .

-

Melting and Boiling Points: The addition of the vinyl group may disrupt the crystal lattice packing of the solid, potentially leading to a lower melting point compared to 2-methyl-5-nitroimidazole. The boiling point would be expected to increase due to the higher molecular weight.

-

Solubility: The vinyl group is relatively nonpolar, which might slightly decrease the solubility in water. However, the overall polarity of the molecule is dominated by the nitro and imidazole groups, so significant changes in aqueous solubility may not be observed. Solubility in organic solvents may increase.

-

pKa: The vinyl group is weakly electron-withdrawing, which could slightly decrease the basicity of the imidazole ring, resulting in a lower pKa compared to the unsubstituted imidazole nitrogen.

-

Reactivity: The vinyl group introduces a site of unsaturation, making the molecule susceptible to addition reactions and polymerization.

Experimental Protocols

Detailed methodologies for key experiments to characterize this compound are outlined below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts, which is an indicator of its purity.

Methodology:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute to quickly determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is prepared.

-

The second sample is heated rapidly to about 15-20 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.

Solubility Determination

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

A set of test tubes is prepared, each containing a small, accurately weighed amount of this compound (e.g., 10 mg).

-

A specific volume of a solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to the first test tube.

-

The mixture is vortexed or shaken vigorously for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble under these conditions.

-

If the solid does not dissolve, the process is repeated with different solvents.

-

For a more quantitative assessment, incremental amounts of the compound can be added to a fixed volume of solvent until saturation is reached, or a saturated solution can be prepared and the concentration of the dissolved compound can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Methodology:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) is slowly added in small, known increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a 1-vinylimidazole from an imidazole precursor, which could be adapted for the synthesis of this compound.

Proposed Mechanism of Action

Nitroimidazoles are known to act as prodrugs that are activated under anaerobic conditions. The following diagram illustrates the proposed signaling pathway for the cytotoxic action of nitroimidazoles.

References

An In-depth Technical Guide to the Spectral Analysis of 2-Methyl-5-nitro-1-vinylimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectral data (NMR, IR, and Mass Spectrometry) for the compound 2-Methyl-5-nitro-1-vinylimidazole. Due to the limited availability of public domain spectral data for this specific molecule, this document presents predicted values based on the analysis of structurally similar compounds. It also outlines detailed experimental protocols for acquiring such data.

Chemical Structure

This compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz (Hz) for the protons of this compound. The predictions are based on data from analogous compounds such as 1-vinylimidazole and 2-methyl-1-vinylimidazole.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (imidazole ring) | ~ 8.0 - 8.2 | Singlet (s) | - |

| H-vinyl (α to N) | ~ 7.0 - 7.2 | Doublet of doublets (dd) | J_trans ≈ 15-16 Hz, J_cis ≈ 8-9 Hz |

| H-vinyl (β, trans to N) | ~ 5.4 - 5.6 | Doublet of doublets (dd) | J_trans ≈ 15-16 Hz, J_gem ≈ 1-2 Hz |

| H-vinyl (β, cis to N) | ~ 5.0 - 5.2 | Doublet of doublets (dd) | J_cis ≈ 8-9 Hz, J_gem ≈ 1-2 Hz |

| -CH₃ (at C-2) | ~ 2.5 - 2.7 | Singlet (s) | - |

Predicted ¹³C NMR Data

The table below outlines the anticipated chemical shifts for the carbon atoms of this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 (imidazole ring) | ~ 145 - 150 |

| C-2 (imidazole ring) | ~ 140 - 145 |

| C-4 (imidazole ring) | ~ 120 - 125 |

| C-vinyl (α to N) | ~ 130 - 135 |

| C-vinyl (β) | ~ 105 - 110 |

| -CH₃ (at C-2) | ~ 12 - 15 |

Experimental Protocol for NMR Spectroscopy

A standard procedure for acquiring NMR spectra of an organic compound like this compound is as follows.[1][2][3][4]

-

Sample Preparation: Dissolve approximately 5-25 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2][3] The choice of solvent is crucial as it should not have signals that overlap with the analyte's signals. DMSO-d₆ is often a good choice for nitroimidazoles.

-

Filtration: To ensure a high-quality spectrum with sharp lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[1]

-

NMR Tube: Transfer the filtered solution into a clean, dry NMR tube to a depth of about 4-5 cm.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[4]

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument's magnetic field is "shimmed" to achieve homogeneity. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a larger sample concentration and longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.[3]

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (vinyl) | Stretching | ~ 3100 - 3000 |

| C-H (imidazole ring) | Stretching | ~ 3150 - 3100 |

| C-H (methyl) | Stretching | ~ 2950 - 2850 |

| C=C (vinyl & imidazole) | Stretching | ~ 1650 - 1500 |

| NO₂ (nitro group) | Asymmetric Stretching | ~ 1550 - 1500 |

| NO₂ (nitro group) | Symmetric Stretching | ~ 1380 - 1340 |

| C-N | Stretching | ~ 1300 - 1000 |

Note: The presence of the nitro group is strongly indicated by two distinct, strong absorption bands.[5][6][7]

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following methods are commonly used.[8][9][10][11][12]

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture in a hydraulic press to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the IR spectrometer for analysis.[9]

-

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[8]

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Place the plate in the spectrometer for analysis.[8]

-

Caption: General workflow for obtaining an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum Data

For this compound (Molecular Weight: 167.15 g/mol ), the following ions are expected in an electron ionization (EI) mass spectrum.

| m/z | Proposed Fragment | Notes |

| 167 | [M]⁺ | Molecular ion |

| 150 | [M - OH]⁺ | Loss of a hydroxyl radical (rearrangement) |

| 137 | [M - NO]⁺ | Loss of nitric oxide |

| 121 | [M - NO₂]⁺ | Loss of the nitro group |

| 94 | [M - NO₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide |

| 67 | [C₄H₅N]⁺ | Imidazole ring fragment |

| 54 | [C₃H₄N]⁺ | Fragment of the imidazole ring |

Experimental Protocol for Mass Spectrometry

A typical procedure for obtaining an EI mass spectrum is as follows.[13][14][15][16][17]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a gas chromatography (GC-MS) inlet or a direct insertion probe.[14]

-

Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and often induces fragmentation.[13][15][17]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.

Caption: Logical flow of an Electron Ionization Mass Spectrometry experiment.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 13. bitesizebio.com [bitesizebio.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Solubility Profile of 2-Methyl-5-nitro-1-vinylimidazole: A Technical Guide

Executive Summary: A thorough review of scientific literature and chemical databases reveals a significant gap in the available physicochemical data for 2-Methyl-5-nitro-1-vinylimidazole (CAS No. 5006-79-1). Specifically, no quantitative solubility data in common organic solvents has been publicly reported. This guide provides an overview of the available qualitative solubility information for the closely related precursor, 2-Methyl-5-nitroimidazole, which may serve as a preliminary reference. Furthermore, a detailed experimental protocol for determining solubility via the isothermal saturation method is presented to empower researchers to generate the necessary data for this compound of interest.

Introduction

This compound is a nitroimidazole derivative. The broader class of nitroimidazoles is of significant interest in the pharmaceutical industry, known for their applications as antimicrobial and radiosensitizing agents. The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability, formulation development, and purification processes. Understanding the solubility profile in various organic solvents is essential for researchers in drug discovery, process chemistry, and formulation science. This document addresses the current state of knowledge regarding the solubility of this compound and provides a practical framework for its experimental determination.

Solubility of the Related Precursor: 2-Methyl-5-nitroimidazole

While data for the title compound is unavailable, information exists for its non-vinylated analog, 2-Methyl-5-nitroimidazole (CAS No. 696-23-1). It is crucial to note that the addition of the vinyl group can alter the physicochemical properties, including solubility. The data below should be used with caution as a potential indicator, not as a direct substitute.

Qualitative solubility data for 2-Methyl-5-nitroimidazole suggests it has limited solubility in non-polar solvents and higher affinity for polar and alkaline media.

| Solvent/Solution Type | Reported Solubility |

| Water | Sparingly soluble / Insoluble |

| Ethanol | Slightly soluble |

| Dimethylformamide (DMF) | A 5% w/v solution is reported to be clear, indicating good solubility.[1] |

| Aqueous Alkali Solutions | Soluble[1] |

| Diluted Acid Solutions | Easily soluble |

Experimental Protocol for Solubility Determination

The following section outlines a standard and reliable method for determining the solubility of a solid compound like this compound in various organic solvents. The isothermal saturation method is a widely accepted technique for generating accurate solubility data.

Isothermal Saturation Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, chloroform, hexane)

-

Thermostatic shaker bath or incubator

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixtures to shake for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the shaking and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor: S = C_diluted × Dilution Factor The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The logical flow of the isothermal saturation method is depicted in the diagram below.

References

Navigating the Safety Profile of Nitroimidazoles: A Technical Guide to 2-Methyl-5-nitroimidazole

Introduction

2-Methyl-5-nitroimidazole is a C-nitro compound and a member of the imidazole family.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including the widely used antibiotic and antiprotozoal drug, Metronidazole.[3][4] Given its prevalence in pharmaceutical manufacturing and research, a thorough understanding of its health and safety profile is paramount. This technical guide provides an in-depth overview of the known hazards, handling procedures, and safety precautions associated with 2-Methyl-5-nitroimidazole.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Methyl-5-nitroimidazole is presented in the table below.

| Property | Value | Reference |

| CAS Number | 696-23-1 | [1] |

| Molecular Formula | C4H5N3O2 | [1] |

| Molecular Weight | 127.10 g/mol | [1] |

| Appearance | White to beige or light yellow solid/powder | [2][5] |

| Melting Point | 252 - 254 °C | [5][6] |

| Boiling Point | 400 °C | [5] |

| Flash Point | 195.4±20.4 °C | [6] |

| Solubility | Slightly soluble in ethanol, easily soluble in diluted acid and diluted alkali. | [2] |

Hazard Identification and Classification

2-Methyl-5-nitroimidazole is classified as a hazardous substance. The primary health concerns are detailed below.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for 2-Methyl-5-nitroimidazole and its parent compound, Metronidazole:

| Hazard Class | Hazard Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][5][7] |

| Germ Cell Mutagenicity | 1B | H340: May cause genetic defects | [8] |

| Carcinogenicity | 1B | H350: May cause cancer | [8] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure | [8] |

Health Effects

-

Ingestion: Harmful if swallowed, may cause irritation of the digestive tract.[5][6][9]

-

Eye Contact: May cause eye irritation.[9]

-

Chronic Exposure: May cause genetic defects, cancer, and damage to organs through prolonged or repeated exposure.[8] The toxicological properties of this substance have not been fully investigated.[6][9]

Handling and Storage

Safe handling and storage practices are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following diagram illustrates a general workflow for selecting PPE when handling 2-Methyl-5-nitroimidazole.

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[8][9]

-

Facilities should be equipped with an eyewash station and a safety shower.[9]

Handling Procedures

Storage

-

Store in a tightly closed container.[9]

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][7][9]

-

Store locked up.[8]

First-Aid Measures

In case of exposure, immediate medical attention is recommended. The following first-aid measures should be taken:

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [7][9] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician. | [8][9] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist. | [5][8][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and then drink plenty of water (two glasses at most). Consult a physician. | [5][7][8][9] |

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

References

- 1. 2-Methyl-5-nitroimidazole | C4H5N3O2 | CID 12760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-5-nitroimidazole | 88054-22-2 [chemicalbook.com]

- 3. Process for producing 2-methyl-5-nitroimidazole - Eureka | Patsnap [eureka.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. pharmacopoeia.com [pharmacopoeia.com]

- 6. 2-Methyl-5-nitroimidazole | CAS#:88054-22-2 | Chemsrc [chemsrc.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. static1.squarespace.com [static1.squarespace.com]

The Cornerstone of Nitroimidazole Therapeutics: A Technical Guide to 2-Methyl-5-nitro-1-vinylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-nitro-1-vinylimidazole, a critical intermediate in the synthesis of a significant class of antimicrobial and antiprotozoal drugs. The document details the physicochemical properties of this key compound, outlines its synthesis, and elaborates on its pivotal role in the manufacturing of widely used nitroimidazole drugs such as metronidazole and secnidazole. Detailed experimental protocols for these syntheses are provided, accompanied by quantitative data and analytical characterizations. Furthermore, the guide elucidates the mechanism of action of nitroimidazole drugs, visualized through a signaling pathway diagram. Experimental workflows are also presented in a graphical format to provide clarity on the synthesis processes. This guide is intended to be a valuable resource for researchers and professionals involved in the discovery, development, and manufacturing of nitroimidazole-based pharmaceuticals.

Introduction

The 5-nitroimidazole scaffold is the foundation for a class of drugs that have been indispensable in the treatment of anaerobic bacterial and protozoal infections for decades.[1][2] The biological activity of these compounds is intrinsically linked to the presence of the nitro group at the 5-position of the imidazole ring.[1] 2-Methyl-5-nitroimidazole serves as a crucial starting material for the synthesis of many of these life-saving drugs. Its chemical structure allows for strategic modifications at the N-1 position of the imidazole ring, leading to the development of various derivatives with distinct pharmacokinetic and pharmacodynamic profiles. This guide delves into the chemistry and application of this vital synthetic precursor.

Physicochemical Properties of 2-Methyl-5-nitroimidazole

A thorough understanding of the physical and chemical characteristics of 2-Methyl-5-nitroimidazole is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 696-23-1 | [3] |

| Molecular Formula | C₄H₅N₃O₂ | [4] |

| Molecular Weight | 127.10 g/mol | [4] |

| Appearance | White to beige or light yellow crystalline powder | [5][6] |

| Melting Point | 252-254 °C | [4] |

| Boiling Point | 399.5 ± 15.0 °C at 760 mmHg | [4] |

| Solubility | Slightly soluble in ethanol; easily soluble in diluted acid and alkali. | [6] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Flash Point | 195.4 ± 20.4 °C | [4] |

Synthesis of 2-Methyl-5-nitroimidazole

The industrial production of 2-Methyl-5-nitroimidazole typically involves the nitration of 2-methylimidazole. While various methods exist, a common approach utilizes a mixture of nitric acid and sulfuric acid.

General Experimental Protocol: Nitration of 2-Methylimidazole

A solution of 2-methylimidazole is prepared in concentrated sulfuric acid. To this, a nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a controlled temperature. The reaction mixture is then heated to drive the reaction to completion. Upon cooling, the product is precipitated by pouring the mixture onto ice, followed by filtration, washing, and drying.

Note: This reaction is highly exothermic and requires careful temperature control to ensure safety and prevent the formation of byproducts.

Role in the Synthesis of Nitroimidazole Drugs

2-Methyl-5-nitroimidazole is the cornerstone for the synthesis of several crucial nitroimidazole drugs. The addition of different side chains at the N-1 position of the imidazole ring imparts unique properties to the final drug molecule.

Synthesis of Metronidazole

Metronidazole, a widely used antibiotic and antiprotozoal agent, is synthesized by the hydroxyethylation of 2-Methyl-5-nitroimidazole.

2-Methyl-5-nitroimidazole is dissolved in a suitable solvent, such as formic acid. The solution is then reacted with ethylene oxide in the presence of an acid catalyst, typically sulfuric acid. The reaction temperature and time are carefully controlled to optimize the yield. The product is then isolated and purified.

Experimental Workflow: Synthesis of Metronidazole from 2-Methyl-5-nitroimidazole

Caption: Generalized workflow for the synthesis of Metronidazole.

Synthesis of Secnidazole

Secnidazole, another important 5-nitroimidazole derivative, is synthesized by reacting 2-Methyl-5-nitroimidazole with a propylene oxide derivative.

2-Methyl-5-nitroimidazole is reacted with 1-bromo-2-propanol in a suitable solvent like acetone, with a base such as potassium carbonate acting as a catalyst. The reaction mixture is refluxed, and after completion, the product is isolated and purified.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of metronidazole and secnidazole from 2-Methyl-5-nitroimidazole, as compiled from various sources.

Table 1: Synthesis of Metronidazole

| Parameter | Value |

| Reactants | 2-Methyl-5-nitroimidazole, Ethylene Oxide |

| Solvent | Formic Acid |

| Catalyst | Sulfuric Acid |

| Reaction Temp. | 75-80 °C |

| Reaction Time | 10-20 minutes |

| Purity | >99% |

| Melting Point | 159-163 °C |

Table 2: Synthesis of Secnidazole

| Parameter | Value |

| Reactants | 2-Methyl-5-nitroimidazole, 1-bromo-2-propanol |

| Solvent | Acetone |

| Catalyst | Potassium Carbonate or Sodium Carbonate |

| Reaction Type | Reflux |

Mechanism of Action of Nitroimidazole Drugs

The antimicrobial activity of nitroimidazole drugs is a result of a reductive activation process that occurs within anaerobic organisms.

Signaling Pathway: Mechanism of Action of Nitroimidazole Drugs

Caption: Reductive activation of nitroimidazoles leading to cell death.

Inside the anaerobic microorganism, the nitro group of the drug is reduced by nitroreductase enzymes. This reduction process, which is inhibited by oxygen, generates a highly reactive nitro radical anion and other cytotoxic intermediates.[7] These reactive species can then interact with and damage the microbial DNA, leading to strand breakage and ultimately cell death.[7]

Conclusion

This compound is an indispensable intermediate in the pharmaceutical industry, providing the essential scaffold for the synthesis of a wide range of nitroimidazole drugs. Its versatile chemistry allows for the creation of diverse derivatives with tailored therapeutic properties. A comprehensive understanding of its synthesis, properties, and applications is crucial for the continued development of new and effective treatments for anaerobic and protozoal infections. This guide provides a foundational resource for professionals in the field, consolidating key technical information to support ongoing research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 2-Methyl-5-nitroimidazole | CAS#:88054-22-2 | Chemsrc [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Methyl-5-nitroimidazole | 88054-22-2 [chemicalbook.com]

- 7. Process for producing 2-methyl-5-nitroimidazole - Eureka | Patsnap [eureka.patsnap.com]

Stability and Storage of 2-Methyl-5-nitro-1-vinylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methyl-5-nitro-1-vinylimidazole. Due to the limited availability of specific stability data for this compound, this document leverages data from structurally similar 5-nitroimidazole derivatives and poly(N-vinylimidazole) to infer potential stability characteristics and provide guidance for handling and storage. It is crucial to note that this information should serve as a foundation for designing specific stability studies for this compound.

Chemical Structure and Properties

This compound is a heterocyclic compound containing a nitroimidazole core and a vinyl group. The nitro group, being electron-withdrawing, and the reactive vinyl group are key determinants of its chemical reactivity and stability.

Potential Degradation Pathways

Based on the chemistry of related 5-nitroimidazole compounds, this compound is likely susceptible to degradation through several pathways, including hydrolysis, photodegradation, and oxidation. The vinyl group also introduces the potential for polymerization, especially under conditions of heat, light, or in the presence of radical initiators.

A hypothetical degradation pathway for this compound is outlined below. This pathway is inferred from the known degradation of other 5-nitroimidazoles, such as tinidazole, which can degrade to 2-methyl-5-nitroimidazole.[1]

Hypothetical Degradation Pathways for this compound.

Stability Data of Structurally Related Compounds

The following tables summarize stability data for related 5-nitroimidazole compounds, which can provide insights into the potential stability of this compound.

Table 1: Thermal Stability of Related Compounds

| Compound | Condition | Observation | Reference |

| Tinidazole (solid) | 80°C | 92.33% remains after heating. | [1] |

| Tinidazole (solid) | 120°C | 43.19% remains, degrades to one product. | [1] |

| Poly(N-vinylimidazole) | 340-500°C | Main decomposition step occurs in this temperature range. | [2][3][4] |

Table 2: Photostability of Related Compounds

| Compound | Condition | Observation | Reference |

| Metronidazole (in solution) | UV irradiation | The most photolabile among several 5-nitroimidazoles. | [5] |

| Nitroimidazoles (in aqueous solution) | UV radiation | Low quantum yields, requiring high doses of UV for removal. | [6] |

| Nitroimidazoles (in aqueous solution) | UV radiation | Can generate oxidation by-products that are more toxic than the initial product. | [6] |

Table 3: Hydrolytic Stability of Related Compounds

| Compound | Condition | Observation | Reference |

| Tinidazole | pH 1.00-8.45 at 80°C | Follows apparent first-order kinetics. | [7] |

| Tinidazole | pH ≥ 7 at 80°C | Decomposed by the hydroxide ion. | [7] |

| Ornidazole (in solution) | Various pH (2.62, 5.56, 8.21) at 40°C for 1000h | Degraded in all solutions, with the largest loss (23%) at pH 5.56. | [1] |

Recommended Storage and Handling

Given the potential instabilities, the following storage and handling guidelines are recommended for this compound. These are based on general best practices for nitroaromatic compounds and vinyl monomers.

-

Temperature: Store in a cool, dry place.[8] Ideal storage temperature is typically between 2-8°C. Avoid high temperatures to prevent thermal degradation and polymerization.

-

Light: Protect from light to prevent photodegradation. Use amber vials or store in the dark.

-

Moisture: Store in a tightly sealed container to protect from moisture, which could lead to hydrolysis.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Inhibitors: For the neat compound, the presence of a polymerization inhibitor may be necessary, especially if stored at room temperature.

-

Handling: Handle with care, avoiding shock and friction, as polynitrated aromatic compounds can be sensitive.[9] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocol for Stability Assessment

A robust stability testing program is essential to fully characterize this compound. The following outlines a general experimental workflow.

General Experimental Workflow for Stability Testing.

Methodology Details:

-

Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., water, buffers of different pH, organic solvents). Prepare solid samples for thermal and photostability testing.

-

Forced Degradation Studies:

-

Hydrolysis: Incubate solutions at different pH values (e.g., 2, 7, 9) and temperatures.

-

Oxidation: Treat solutions with an oxidizing agent (e.g., hydrogen peroxide).

-

Photodegradation: Expose solid and solution samples to controlled UV and visible light.

-

Thermal Degradation: Heat solid samples at various temperatures.

-

-

Analytical Method: Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, capable of separating the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC for the identification of degradation products.

-

Data Analysis: At specified time points, analyze the stressed samples. Calculate the rate of degradation and identify the major degradation products. The degradation kinetics of many nitroimidazoles have been found to be first-order.[5]

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kegsmiths.com [kegsmiths.com]

- 9. weizmann.ac.il [weizmann.ac.il]

An In-depth Technical Guide to the Isomers of 2-Methyl-5-nitro-1-vinylimidazole and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-5-nitro-1-vinylimidazole and its primary positional isomer, 2-Methyl-4-nitro-1-vinylimidazole. This document delves into their synthesis, physicochemical properties, and potential biological activities, with a focus on data relevant to drug discovery and development.

Introduction to Vinyl-Substituted Nitroimidazoles

Nitroimidazoles are a critical class of heterocyclic compounds renowned for their broad-spectrum antimicrobial and antiprotozoal activities. The biological efficacy of these compounds is intrinsically linked to the reductive metabolism of the nitro group, a process that generates cytotoxic radicals capable of damaging microbial DNA. The introduction of a vinyl group at the N-1 position of the imidazole ring can modulate the electronic properties and metabolic stability of the molecule, potentially leading to altered biological activity and pharmacokinetic profiles. This guide focuses on the two primary positional isomers of 2-methyl-nitro-1-vinylimidazole: the 5-nitro and 4-nitro derivatives.

Isomers of 2-Methyl-nitro-1-vinylimidazole

The core structure of 2-methyl-nitroimidazole gives rise to two principal positional isomers when a vinyl group is attached at the 1-position. The position of the nitro group on the imidazole ring significantly influences the molecule's electronic distribution and, consequently, its chemical and biological properties.

-

This compound

-

2-Methyl-4-nitro-1-vinylimidazole

The chemical structures of these isomers are depicted below.

Caption: Chemical structures of the primary isomers.

Physicochemical Properties

While specific experimental data for this compound and its 4-nitro isomer are not extensively reported in publicly available literature, the properties of their precursor molecules, 2-methyl-5-nitroimidazole and 2-methyl-4-nitroimidazole, are well-documented and provide a basis for predicting the characteristics of their vinyl derivatives.

Table 1: Physicochemical Properties of Precursor Nitroimidazoles

| Property | 2-Methyl-5-nitroimidazole | 2-Methyl-4-nitroimidazole |

| Molecular Formula | C₄H₅N₃O₂ | C₄H₅N₃O₂ |

| Molecular Weight | 127.10 g/mol [1][2] | 127.10 g/mol [2] |

| Appearance | White to beige powder[3] | Solid[4] |

| Melting Point | 252 °C[3] | 251-255 °C[2] |

| Solubility | Slightly soluble in ethanol; easily soluble in diluted acid and alkali[3] | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO); limited solubility in water[5] |

| CAS Number | 88054-22-2[3] | 696-23-1[2] |

Synthesis of 2-Methyl-nitro-1-vinylimidazole Isomers

The synthesis of these vinyl-substituted nitroimidazoles is a two-step process involving the nitration of 2-methylimidazole followed by the N-vinylation of the resulting nitroimidazole isomers.

Synthesis of 2-Methyl-4/5-nitroimidazole

The nitration of 2-methylimidazole typically yields a mixture of 2-methyl-4-nitroimidazole and 2-methyl-5-nitroimidazole. The reaction is generally carried out using a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Nitration of 2-Methylimidazole

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with concentrated sulfuric acid.

-

Addition of 2-Methylimidazole: 2-Methylimidazole is added portion-wise to the sulfuric acid while maintaining the temperature below 40°C.

-

Nitration: A mixture of concentrated nitric acid and sulfuric acid is added dropwise to the solution, keeping the temperature between 90-100°C.

-

Reaction Monitoring: The reaction is heated for several hours and monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled and poured onto crushed ice. The precipitated product is filtered, washed with cold water until neutral, and dried.

-

Isomer Separation: The resulting mixture of 4-nitro and 5-nitro isomers can be separated by fractional crystallization or column chromatography.

Caption: Synthesis of 2-methyl-nitroimidazole precursors.

N-Vinylation of 2-Methyl-4/5-nitroimidazole

The introduction of the vinyl group at the N-1 position of the nitroimidazole ring can be achieved through various methods, with transition metal-catalyzed cross-coupling reactions being a common approach.

Experimental Protocol: Palladium-Catalyzed N-Vinylation [6]

-

Reaction Setup: A round-bottomed flask is charged with the 2-methyl-nitroimidazole isomer, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., rac-BINAP), a base (e.g., Cs₂CO₃), and an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon).

-

Addition of Vinylating Agent: A vinylating agent, such as a vinyl bromide, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated at reflux for an extended period (e.g., 20 hours) and monitored by TLC.

-

Work-up: After cooling, the reaction mixture is diluted with a suitable solvent (e.g., THF), filtered, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography to yield the desired N-vinyl-nitroimidazole.

Caption: General scheme for N-vinylation.

Biological Properties and Mechanism of Action

While specific biological data for this compound and its 4-nitro isomer are limited, the broader class of nitroimidazoles exhibits well-established antimicrobial and antiprotozoal activities. It is anticipated that these vinyl derivatives will share a similar mechanism of action.

Antimicrobial and Antiprotozoal Activity

Nitroimidazoles are prodrugs that require reductive activation to exert their cytotoxic effects. This activation occurs preferentially in anaerobic or microaerophilic environments, making them selectively toxic to anaerobic bacteria and certain protozoa. Studies on various 5-nitroimidazole derivatives have demonstrated their efficacy against a range of pathogens. For instance, a comparative evaluation of seven 2-methyl-5-nitroimidazole compounds showed significant activity against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group.[4][7] It is plausible that this compound and its 4-nitro isomer would also exhibit activity against such organisms.

Mechanism of Action

The mechanism of action of nitroimidazoles involves a multi-step process within the target microorganism.

-

Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses into the microbial cell.[8]

-

Reductive Activation: Inside the anaerobic or microaerophilic cell, the nitro group of the drug is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin. This reduction forms a short-lived, highly reactive nitro radical anion.[1][]

-

DNA Damage: The generated nitro radical and other reactive intermediates can covalently bind to and damage microbial DNA, leading to strand breaks and helical structure disruption.[1][8][]

-

Inhibition of Nucleic Acid Synthesis: The damage to the DNA template inhibits nucleic acid synthesis, ultimately leading to microbial cell death.[]

Caption: General mechanism of action of nitroimidazoles.

Future Directions

The vinyl-substituted nitroimidazoles, this compound and 2-Methyl-4-nitro-1-vinylimidazole, represent intriguing targets for further investigation in the field of antimicrobial drug discovery. Future research should focus on:

-

Optimized Synthesis: Development of high-yield, scalable synthetic routes for both isomers.

-

Comprehensive Characterization: Detailed physicochemical and spectroscopic analysis to build a complete data profile for each isomer.

-

In Vitro and In Vivo Evaluation: Systematic screening against a broad panel of anaerobic bacteria and protozoa to determine their antimicrobial spectrum and potency.

-

Pharmacokinetic and Toxicological Studies: Assessment of the absorption, distribution, metabolism, excretion, and toxicity profiles of these compounds to evaluate their potential as drug candidates.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further analogues to understand the impact of substitutions on the imidazole ring and the vinyl group on biological activity.

By systematically addressing these areas, the therapeutic potential of these novel vinyl-substituted nitroimidazoles can be fully elucidated, potentially leading to the development of new and effective treatments for infectious diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. jocpr.com [jocpr.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide [mdpi.com]

- 7. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lecturio.com [lecturio.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Metronidazole from 2-Methyl-5-nitroimidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metronidazole, chemically known as 2-methyl-5-nitroimidazole-1-ethanol, is a crucial antibiotic and antiprotozoal medication. It is widely used to treat infections caused by anaerobic bacteria and certain parasites. The synthesis of metronidazole is a well-established process in pharmaceutical chemistry, typically involving the N-alkylation of 2-methyl-5-nitroimidazole. This document provides detailed protocols and reaction conditions for the synthesis of metronidazole from 2-methyl-5-nitroimidazole using two primary alkylating agents: ethylene oxide and 2-chloroethanol.

Reaction Scheme

The general synthetic pathway involves the alkylation of the N-1 position of the imidazole ring of 2-methyl-5-nitroimidazole with a two-carbon unit bearing a hydroxyl group.

Caption: General reaction scheme for the synthesis of Metronidazole.

Synthesis via Ethylene Oxide

This method involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide in an acidic medium. The use of formic acid and sulfuric acid is common.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-methyl-5-nitroimidazole | [1][2][3] |

| Alkylating Agent | Ethylene oxide | [1][2][3] |

| Solvent/Catalyst | Formic acid, Sulfuric acid | [1][2][3] |

| Temperature | 72-108 °C | [2] |

| Reaction Time | 2.5-12 hours | [1][2] |

| pH Adjustment | 8-10.5 (using NaOH) | [1][2] |

| Yield | Up to 88% | [1] |

Experimental Protocol

This protocol is based on a method described in the literature[1][2][3].

-

Preparation of the Reaction Mixture:

-

In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, prepare a mixed acid solution. For example, combine 100 parts of formic acid with 20-30 parts of concentrated sulfuric acid[1][3].

-

Add 25-120 parts of 2-methyl-5-nitroimidazole to the mixed acid solution and stir until completely dissolved. The temperature may be controlled at 75-80°C to facilitate dissolution[3].

-

-

Alkylation Reaction:

-

Slowly introduce ethylene oxide into the reaction mixture. The addition can be done in portions. For instance, alternately add portions of ethylene oxide and concentrated sulfuric acid over a period of time[2].

-

Maintain the reaction temperature between 72°C and 108°C[2].

-

Allow the reaction to proceed for 2.5 to 12 hours with continuous stirring[1][2].

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the solution to 8-10.5 by adding a 1M sodium hydroxide solution. This will cause the product to precipitate[1][2].

-

The crude product can be collected by filtration.

-

For further purification, the aqueous solution can be extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield metronidazole[1].

-

Caption: Workflow for the synthesis of Metronidazole using Ethylene Oxide.

Synthesis via 2-Chloroethanol

An alternative and historically significant method for the synthesis of metronidazole is the alkylation of 2-methyl-5-nitroimidazole with 2-chloroethanol.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-methyl-5-nitroimidazole | [1][4] |

| Alkylating Agent | 2-Chloroethanol | [1][4] |

| Temperature | 128-130 °C | [4] |

| Reaction Time | 18 hours | [4] |

| pH Adjustment | ~10 (using NaOH) | [4] |

| Yield | ~14% (as per one cited method) | [4] |

Experimental Protocol

This protocol is based on a method described in the literature[4].

-

Reaction Setup:

-

In a reaction vessel, combine 2-methyl-5-nitroimidazole with an excess of 2-chloroethanol.

-

Heat the reaction mixture to 128-130°C.

-

-

Alkylation Reaction:

-

Maintain the temperature for approximately 18 hours.

-

-

Work-up and Isolation:

-

After the reaction period, remove the excess 2-chloroethanol by vacuum distillation.

-

Dissolve the resulting residue in hot water and cool.

-

Filter off any unreacted 2-methyl-5-nitroimidazole.

-

Make the filtrate basic by adding a 30% sodium hydroxide solution until the pH is approximately 10.

-

Cool the solution to 5°C and allow the product to crystallize over 15 hours.

-

Collect the precipitated metronidazole by filtration and dry the product.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate[4].

-

Caption: Workflow for the synthesis of Metronidazole using 2-Chloroethanol.

Safety Precautions

-

Ethylene oxide is a flammable, carcinogenic, and explosive gas. It should be handled with extreme caution in a well-ventilated fume hood.

-

2-Chloroethanol is toxic and should be handled with appropriate personal protective equipment.

-

Concentrated acids (sulfuric and formic acid) are corrosive and should be handled with care.

-

Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

The synthesis of metronidazole from 2-methyl-5-nitroimidazole is a robust and scalable process. The choice between using ethylene oxide and 2-chloroethanol as the alkylating agent may depend on factors such as available equipment, safety considerations, and desired yield. The ethylene oxide route, particularly in the presence of formic and sulfuric acids, appears to offer higher yields under the described conditions. Proper control of reaction parameters and adherence to safety protocols are essential for the successful and safe synthesis of this important pharmaceutical compound.

References

- 1. Metronidazole synthesis - chemicalbook [chemicalbook.com]

- 2. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]

- 3. Metronidazole preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 4. RU2531616C1 - Method of producing metronidazole - Google Patents [patents.google.com]

Application Notes and Protocols for HPLC Analysis and Purification of 2-Methyl-5-nitro-1-vinylimidazole

These application notes provide a comprehensive guide for the analysis and purification of 2-Methyl-5-nitro-1-vinylimidazole, a key intermediate in the synthesis of various nitroimidazole-based compounds. The protocols are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a derivative of the nitroimidazole class of compounds, which are known for their antimicrobial properties. Accurate analysis and efficient purification of this compound are crucial for ensuring the quality and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the quantitative analysis and purification of such compounds. This document outlines suggested HPLC methods for these purposes.

Analytical HPLC Method for Purity Assessment

This method is designed for the quantitative analysis of this compound to determine its purity and to separate it from potential impurities and degradation products.

Experimental Protocol

A reversed-phase HPLC method is proposed, leveraging the common practice for analyzing related nitroimidazole compounds.[1][2][3]

Table 1: HPLC Instrumentation and Conditions for Analysis

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Column (e.g., Waters Symmetry C18, 4.6 mm x 150 mm, 5 µm)[2] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV-Vis Detector at 310 nm[2] |

| Sample Preparation | Dissolve 1 mg of sample in 10 mL of mobile phase A. Filter through a 0.45 µm syringe filter before injection. |

Data Presentation

The following table illustrates expected performance characteristics of the analytical method. These values are indicative and require experimental validation.

Table 2: System Suitability and Performance Data (Example)

| Parameter | Acceptance Criteria | Example Result |

| Retention Time (tR) | - | ~ 8.5 min |

| Tailing Factor (T) | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | ≥ 2000 | 5500 |

| Resolution (Rs) | ≥ 2.0 (between analyte and closest impurity) | 3.1 |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Limit of Detection (LOD) | - | 0.05 µg/mL |

| Limit of Quantification (LOQ) | - | 0.15 µg/mL |

Preparative HPLC Method for Purification

This method is designed for the purification of this compound from a crude synthesis mixture. The protocol is scalable for isolating larger quantities of the pure compound.

Experimental Protocol

A preparative reversed-phase HPLC method is recommended for purification.

Table 3: Preparative HPLC Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Preparative HPLC system with fraction collector |

| Column | C18 Preparative Column (e.g., 21.2 mm x 250 mm, 10 µm) |

| Mobile Phase | A: WaterB: Acetonitrile |

| Isocratic/Gradient | Isocratic elution with 30% B (or optimized based on analytical run) |

| Flow Rate | 20 mL/min |

| Injection Volume | 1-5 mL (depending on concentration and column loading) |

| Detection | UV-Vis Detector at 310 nm |

| Sample Preparation | Dissolve crude sample in a minimal amount of a suitable solvent (e.g., acetonitrile or methanol) and filter to remove particulates. |

| Fraction Collection | Collect fractions based on the elution of the main peak. |

| Post-Purification | Pool the pure fractions and remove the solvent by rotary evaporation. |

Data Presentation

The success of the purification can be summarized as follows.

Table 4: Purification Performance Data (Example)

| Parameter | Value |

| Crude Sample Purity | 85% |

| Purified Sample Purity | >99% |

| Recovery Yield | 75% |

| Throughput | 100 mg/run |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the analytical and preparative HPLC methods.

Caption: Workflow for Analytical HPLC of this compound.

Caption: Workflow for Preparative HPLC Purification.

Method Validation

The proposed analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC methods outlined in these application notes provide a solid foundation for the analysis and purification of this compound. The analytical method is suitable for routine quality control, while the preparative method can be employed for the isolation of high-purity material for further research and development. It is imperative that these methods are validated in the user's laboratory to ensure reliable and accurate results.

References

Application Notes and Protocols for Polymerization of 2-Methyl-5-nitro-1-vinylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitro-1-vinylimidazole is a functional monomer with significant potential in the development of novel polymers for biomedical applications. The presence of the nitroimidazole moiety, a well-known pharmacophore in antimicrobial drugs, makes polymers derived from this monomer attractive candidates for new antimicrobial materials and drug delivery systems.[1][2] This document provides detailed application notes and proposed experimental protocols for the polymerization of this compound. While direct literature on the polymerization of this specific monomer is limited, the following protocols are based on established methods for the polymerization of substituted vinylimidazoles and vinyl monomers with electron-withdrawing groups.[3][4]

Monomer Synthesis: Proposed Route

The synthesis of this compound is a prerequisite for its polymerization. A potential synthetic route is the vinylation of 2-methyl-5-nitroimidazole. A plausible method, adapted from the synthesis of similar vinylimidazoles, involves the reaction of 2-methyl-5-nitroimidazole with a vinylating agent such as vinyl acetate in the presence of a suitable catalyst.[5]

Proposed Synthesis of this compound:

A mixture of 2-methyl-5-nitroimidazole, a palladium catalyst, a phosphine ligand, and a base in a suitable solvent is heated with vinyl acetate. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified using column chromatography.

Polymerization Techniques

Both free-radical polymerization and controlled radical polymerization (CRP) techniques are applicable to vinylimidazole monomers.[6] However, for applications in drug development where control over polymer architecture, molecular weight, and dispersity is crucial, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly recommended technique.[3][4][7] The nitro group on the imidazole ring may influence the reactivity of the monomer and the stability of the propagating radical, making a controlled approach even more pertinent.

Application Note 1: Free-Radical Polymerization

Conventional free-radical polymerization offers a straightforward method for synthesizing poly(this compound). This technique is suitable for producing high molecular weight polymers for initial screening of material properties.

Experimental Protocol: Free-Radical Polymerization

-

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent)

-

Methanol (non-solvent for precipitation)

-

-

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 5.9 mmol) in anhydrous DMF (e.g., 5 mL).

-

Add AIBN (e.g., 0.01 g, 0.06 mmol).

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the flask in a preheated oil bath at 70 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After the reaction, cool the flask to room temperature and dilute the viscous solution with a small amount of DMF if necessary.

-

Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

-

Data Presentation: Hypothetical Free-Radical Polymerization Data

| Entry | Monomer:Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | 100:1 | DMF | 70 | 24 | 85 | 45,000 | 2.1 |

| 2 | 200:1 | DMF | 70 | 24 | 82 | 78,000 | 2.3 |

| 3 | 100:1 | Dioxane | 70 | 24 | 78 | 42,000 | 2.2 |

Application Note 2: Controlled Radical Polymerization via RAFT

RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[3][7] This control is essential for creating well-defined polymers for applications such as drug delivery, where polymer architecture can significantly impact efficacy and safety.[8] The use of a suitable RAFT agent is critical for the success of this method. For vinylimidazoles, xanthates and dithiocarbonates have been shown to be effective.[9]

Experimental Protocol: RAFT Polymerization

-

Materials:

-

Procedure:

-

In a Schlenk flask, combine this compound (e.g., 0.5 g, 2.95 mmol), CPDTC (e.g., 0.025 g, 0.074 mmol), and AIBN (e.g., 0.003 g, 0.018 mmol) in anhydrous acetic acid (e.g., 3 mL). The ratio of [Monomer]:[RAFT agent]:[Initiator] can be varied to target different molecular weights.

-

Deoxygenate the solution by performing three freeze-pump-thaw cycles.

-

Immerse the flask in a thermostatically controlled oil bath at 60 °C and stir for the desired reaction time (e.g., 12-48 hours).

-

To monitor the polymerization kinetics, samples can be withdrawn at different time intervals using a degassed syringe and analyzed by ¹H NMR for monomer conversion and by Gel Permeation Chromatography (GPC) for molecular weight and dispersity.

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.

-

Isolate the polymer by centrifugation or filtration, wash with fresh diethyl ether, and dry under vacuum at room temperature.

-

Data Presentation: Hypothetical RAFT Polymerization Data

| Entry | [M]:[RAFT]:[I] Ratio | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |

| 1 | 40:1:0.25 | Acetic Acid | 60 | 12 | 55 | 3,700 | 3,900 | 1.15 |

| 2 | 40:1:0.25 | Acetic Acid | 60 | 24 | 85 | 5,700 | 5,900 | 1.18 |

| 3 | 80:1:0.25 | Acetic Acid | 60 | 24 | 75 | 10,100 | 10,500 | 1.22 |

| 4 | 80:1:0.25 | Acetic Acid | 60 | 48 | 92 | 12,400 | 12,800 | 1.25 |

Visualization of Experimental Workflow and Signaling Pathways

Diagram 1: General Workflow for Polymer Synthesis and Characterization

Caption: Workflow for synthesis and characterization of poly(this compound).

Diagram 2: Proposed Mechanism of Action for Antimicrobial Polymers

Caption: Dual-action antimicrobial mechanism of nitroimidazole-containing polymers.

Applications in Drug Development

Polymers derived from this compound hold promise in several areas of drug development:

-

Antimicrobial Coatings: The inherent antimicrobial activity of the nitroimidazole group can be leveraged to create coatings for medical devices to prevent biofilm formation.[10][11]

-

Drug Delivery Vehicles: The poly(vinylimidazole) backbone can be designed to form micelles or nanoparticles for the encapsulation and targeted delivery of other therapeutic agents. The pH-responsive nature of the imidazole ring can be exploited for controlled release in specific cellular compartments.[8][12][13][14]

-

Gene Delivery: Cationic polymers based on poly(vinylimidazole) have been investigated as non-viral vectors for gene delivery.[8][12][13] The ability to control the polymer's molecular weight and architecture through RAFT polymerization is particularly advantageous for optimizing transfection efficiency and reducing cytotoxicity.

These application notes and protocols provide a foundational framework for researchers to explore the synthesis and potential applications of poly(this compound). Further optimization of reaction conditions and in-depth characterization of the resulting polymers will be crucial for advancing their use in drug development.

References

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. research.monash.edu [research.monash.edu]